molecular formula C11H12N2O B1651745 (1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine CAS No. 1334160-81-4

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No. B1651745
CAS RN: 1334160-81-4
M. Wt: 188.23
InChI Key: ZMYNPJZRCCAZCT-MRVPVSSYSA-N
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Description

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine, also known as PHNO, is a synthetic compound that belongs to the class of phenethylamines. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine acts as a partial agonist at the D2 receptor subtype, meaning that it activates the receptor to a lesser extent than the endogenous neurotransmitter dopamine. This results in a decrease in the release of dopamine in the brain, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which are indicative of its effects on the dopaminergic system. Additionally, it has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the prefrontal cortex.

Advantages and Limitations for Lab Experiments

One advantage of using (1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine in lab experiments is its high affinity for the D2 receptor subtype, which allows for specific targeting of this receptor. Additionally, it has been shown to have a long half-life in the brain, which allows for sustained effects. However, one limitation is that it has been shown to induce stereotypic behaviors in rodents, which can complicate the interpretation of behavioral experiments.

Future Directions

There are several future directions for research on (1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine. One area of interest is its potential use in the treatment of addiction, as it has been shown to decrease the release of dopamine in the brain. Additionally, further research is needed to understand its effects on other neurotransmitter systems, such as the glutamatergic system. Finally, there is a need for more studies on the long-term effects of (1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine on behavior and cognition.

Scientific Research Applications

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine has been used in scientific research for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. It has been shown to have a high affinity for dopamine receptors, particularly the D2 receptor subtype, which is implicated in the pathophysiology of these disorders.

properties

IUPAC Name

(1R)-1-(5-phenyl-1,3-oxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYNPJZRCCAZCT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(O1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241428
Record name 2-Oxazolemethanamine, α-methyl-5-phenyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine

CAS RN

1334160-81-4
Record name 2-Oxazolemethanamine, α-methyl-5-phenyl-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334160-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolemethanamine, α-methyl-5-phenyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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